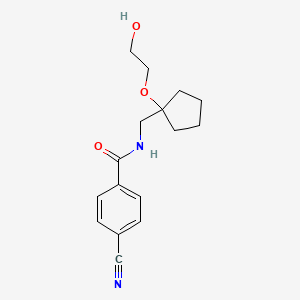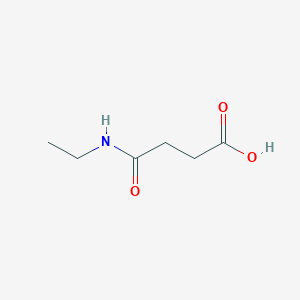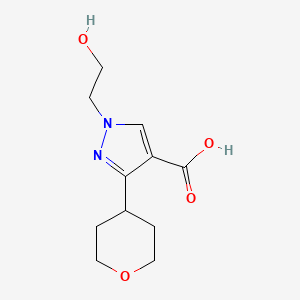
3-(2-Iodoethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethyl)oxetane is a useful research compound. Its molecular formula is C5H9IO and its molecular weight is 212.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatile Intermediate for Derivative Synthesis
3-(2-Iodoethyl)oxetane and its derivatives are recognized as convenient intermediates for preparing a variety of compounds due to the presence of reactive sites. For instance, 3,3-Bis(chloromethyl)oxetane is used as a monomer in manufacturing certain plastics and allows for the synthesis of derivatives like 1,3-dioxanes and alkoxymethyloxetanes. This capability indicates the versatility of oxetane derivatives in synthesizing a range of chemical structures, enhancing the scope of their applications in various fields of chemistry and materials science (Zarudii et al., 1985).
Drug Discovery and Synthesis
Oxetane rings, integral to compounds like this compound, are instrumental in drug discovery as bioisosteres for geminal dimethyl groups and carbonyl groups. Their incorporation into drug molecules can significantly alter properties like aqueous solubility, lipophilicity, and metabolic stability. The synthesis of structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine showcases the potential of oxetane derivatives in drug discovery and development. This process is facilitated by a straightforward approach that allows access to a variety of functionalized carbamates, demonstrating the chemical versatility and the potential of oxetane derivatives in pharmaceutical synthesis (Hamzik & Brubaker, 2010).
Synthesis of Structurally Diverse Compounds
The ability to induce property-modulating effects makes oxetanes like this compound valuable building blocks in the synthesis of drug-relevant molecules. The process of coupling oxetanes with carbon dioxide and amines to afford functionalized carbamates, for example, highlights the potential of oxetanes in creating a variety of compounds with potential pharmaceutical relevance. This versatility is further emphasized by the successful application of this methodology in the formal synthesis of pharmaceutically relevant carbamates (Guo et al., 2016).
Mechanism of Action
The mechanism of action of oxetanes involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . This leads to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4-exo ring closure .
Safety and Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being considered for inclusion in current and future drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties .
Properties
IUPAC Name |
3-(2-iodoethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVFXMJKTDGOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782577-96-1 |
Source


|
| Record name | 3-(2-iodoethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)


![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)
![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)


